1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Description
This compound features a pyrazolo[4,3-b]pyridine core fused with a dihydro-5H ring system. The tert-butyloxycarbonyl (Boc) group at position 4 and the carboxylic acid at position 6 define its structural uniqueness.
Propriétés
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-7-8(11(17)18)5-9-10(16)6-14-15(9)4/h6,8H,5,7H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTARIYZZZCXMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2=C1C=NN2C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a complex pyrazolo-pyridine structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 258.29 g/mol. Its structural features include:
- Pyrazolo ring : A five-membered ring that contributes to its reactivity.
- Carboxylic acid group : Implicated in various biological interactions.
- Alkoxycarbonyl side chain : Enhances lipophilicity and may influence bioavailability.
Cytotoxic Activity
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays have shown that it exhibits selective toxicity towards human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| COLO201 | <30 |
| 4T1 | <25 |
| MDA-MB-231 | 35 |
The selectivity index indicates that the compound preferentially targets cancerous cells over normal fibroblasts, suggesting a favorable therapeutic window.
The mechanism behind the cytotoxic effects appears to involve cell cycle arrest and induction of apoptosis. Flow cytometry analyses revealed that treatment with the compound resulted in:
- G0/G1 phase arrest : Indicating inhibition of cell proliferation.
- G2/M phase accumulation : Suggesting interference with DNA synthesis and repair mechanisms.
This dual action highlights the potential of the compound as an anticancer agent.
Enzyme Inhibition
Furthermore, the compound has been evaluated for its ability to inhibit specific enzymes relevant to cancer progression. Preliminary data suggest that it may act as a neuraminidase inhibitor, which could have implications for both antiviral and anticancer therapies.
Case Studies
A notable study involved the administration of this compound in animal models to assess its therapeutic efficacy. The results indicated:
- Tumor volume reduction : Significant decrease in tumor size compared to control groups.
- Survival rates : Improved survival outcomes in treated groups.
These findings support the potential for clinical applications in oncology.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Comparative Insights:
Core Heterocycle Differences :
- The target compound’s pyrazolo[4,3-b]pyridine core differs from the pyrrolo[3,4-b]pyrazine in and . Pyrazolo-pyridines generally exhibit greater aromatic stability due to fused six-membered rings, whereas pyrrolo-pyrazines may have enhanced conformational flexibility .
The carboxylic acid in the target compound increases polarity and acidity (pKa ~4-5), unlike the cyano group in , which is electron-withdrawing and metabolically stable .
Synthetic Pathways: highlights the use of phenacyl chloride and ethanol reflux for pyrazolo-pyrimidinone synthesis. By analogy, the target compound’s Boc group may have been introduced via carbamate-forming reactions (e.g., using Boc anhydride) .
Biological Relevance: ’s compound (zopiclone) demonstrates sedative properties, suggesting that pyrrolo-pyrazines with piperazine esters target GABA receptors. The target compound’s carboxylic acid group may limit blood-brain barrier penetration, redirecting its utility toward non-CNS applications (e.g., enzyme inhibition) .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The Boc group reduces water solubility compared to ’s methylpiperazine, which can form hydrochloride salts for improved bioavailability .
- Crystallinity: ’s cyano-substituted derivative exhibits defined crystal packing, implying that the target compound’s carboxylic acid may foster intermolecular hydrogen bonding, affecting crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
